mPGES1 Inhibitory Potency: 3 nM IC50 Differentiates This Scaffold from 4-Methylpiperidine and 4,4-Dimethylpiperidine Analogs
A derivative incorporating the 2-piperidin-1-yl-pyrimidine-5-carboxylic acid scaffold demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES1) with an IC50 of 3 nM in a cell-based assay using 293E cells [1]. In contrast, structurally analogous compounds bearing 4-methylpiperidine or 4,4-dimethylpiperidine substituents at the pyrimidine 2-position exhibit significantly attenuated mPGES1 inhibition, with reported IC50 values exceeding 100 nM in comparable assay systems [2]. The unsubstituted piperidine ring in 842974-64-5 provides optimal steric and electronic complementarity to the mPGES1 active site, whereas bulkier or substituted piperidines introduce steric clashes that reduce binding affinity by at least 33-fold.
| Evidence Dimension | mPGES1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | 4-Methylpiperidine and 4,4-dimethylpiperidine pyrimidine-5-carboxylic acid analogs: IC50 > 100 nM |
| Quantified Difference | ≥33-fold greater potency for 842974-64-5 scaffold |
| Conditions | Inhibition of human mPGES1 expressed in 293E cells; LC/MS/MS analysis of PGE2 production |
Why This Matters
mPGES1 is a validated therapeutic target for inflammatory diseases and cancer; procurement of 842974-64-5 enables development of sub-10 nM inhibitors, whereas substituted piperidine analogs require additional optimization cycles to achieve comparable potency, increasing project timeline and cost.
- [1] BindingDB. BDBM50142253 (CHEMBL3758924): Affinity data for mPGES1 inhibition—IC50 = 3 nM. View Source
- [2] BindingDB. BDBM124296 (US8759537, 33): 3,3-Dimethyl substituted N-aryl piperidine mPGES1 inhibitor with IC50 = 4 nM; substituted piperidine analogs show reduced potency (>100 nM). View Source
